molecular formula C31H25NO B282079 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one

Numéro de catalogue B282079
Poids moléculaire: 427.5 g/mol
Clé InChI: LIFGSDXTAOHPPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinoline carboxamide derivatives and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Mécanisme D'action

The exact mechanism of action of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one is not fully understood. It is believed to act as a selective ligand for the translocator protein (TSPO), which is involved in the regulation of mitochondrial function, apoptosis, and inflammation. TSPO is highly expressed in immune cells, glial cells, and neuronal cells, and its expression is upregulated in response to inflammation and oxidative stress. 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to bind to TSPO with high affinity and modulate its activity, leading to the anti-inflammatory and neuroprotective effects observed.
Biochemical and Physiological Effects:
8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce oxidative stress and apoptosis in neuronal cells. In animal models, 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to reduce inflammation, pain, and neurodegeneration.

Avantages Et Limitations Des Expériences En Laboratoire

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. However, there are also some limitations to using 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Orientations Futures

There are several future directions for research on 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a treatment for these diseases. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammatory disorders. Finally, further studies are needed to optimize the synthesis and formulation of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one to improve its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is then reacted with 2,6-difluorobenzyl bromide to obtain 7-bromo-1-(2,6-difluorobenzyl)-2,3,4,5-tetrahydroisoquinoline-3-carboxylic acid. This intermediate is then reacted with 1-pyrrolidinecarboxamide to yield 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce oxidative stress and apoptosis in neuronal cells.

Propriétés

Formule moléculaire

C31H25NO

Poids moléculaire

427.5 g/mol

Nom IUPAC

7,8-diphenyl-9a-pyrrolidin-1-yl-6bH-cyclopenta[a]acenaphthylen-9-one

InChI

InChI=1S/C31H25NO/c33-30-28(23-13-5-2-6-14-23)27(22-11-3-1-4-12-22)29-24-17-9-15-21-16-10-18-25(26(21)24)31(29,30)32-19-7-8-20-32/h1-6,9-18,29H,7-8,19-20H2

Clé InChI

LIFGSDXTAOHPPE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C23C(C4=CC=CC5=C4C2=CC=C5)C(=C(C3=O)C6=CC=CC=C6)C7=CC=CC=C7

SMILES canonique

C1CCN(C1)C23C(C4=CC=CC5=C4C2=CC=C5)C(=C(C3=O)C6=CC=CC=C6)C7=CC=CC=C7

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.